5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-10(2,3)14-9(13)12-4-7-8(5-12)15-6-11-7/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXDOKDBQSQORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)SC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of the 4,6 Dihydropyrrolo 3,4 D Thiazole System
Reactivity at the Dihydropyrrolo Ring
The dihydropyrrole (or pyrroline) portion of the molecule is characterized by a C=C double bond and an N-Boc group, which significantly influence its chemical behavior.
Oxidation Reactions and Aromatization Strategies
A key transformation of the 4,6-dihydropyrrolo[3,4-d]thiazole system is the aromatization of the dihydropyrrole ring to form the corresponding fully aromatic pyrrolo[3,4-d]thiazole. This process converts the non-aromatic pyrroline into a more stable aromatic pyrrole (B145914) ring, driven by the gain in resonance energy. This central-to-axial chirality conversion can be a powerful strategy in asymmetric synthesis. researchgate.net
Various oxidizing agents can be employed to achieve this dehydrogenation. The choice of oxidant is crucial to ensure chemoselectivity, avoiding unwanted reactions on the electron-rich thiazole (B1198619) ring. Mild oxidants are often preferred. For instance, in related heterocyclic syntheses, reagents like potassium persulfate (K₂S₂O₈) or sodium metabisulfite (Na₂S₂O₅) have been used to facilitate aromatization steps. mdpi.com In some cases, reactions conducted under aerobic conditions can lead to spontaneous dehydrogenation to yield the aromatic product. mdpi.com
Furthermore, N-Boc deprotection under certain conditions can lead to decomposition through a retro-Mannich reaction, which is driven by the rearomatization to a pyrrole intermediate. acs.orgnih.gov This highlights the thermodynamic driving force towards the aromatic system.
| Strategy | Reagent/Condition | Outcome |
| Direct Oxidation | Mild Oxidants (e.g., K₂S₂O₈, Na₂S₂O₅) | Aromatization to pyrrolo[3,4-d]thiazole |
| Aerobic Oxidation | Air (O₂) | Spontaneous dehydrogenation |
| Deprotection-Driven | Acidic conditions (e.g., TFA) | Potential for rearomatization after N-Boc removal |
Electrophilic and Nucleophilic Substitutions on the Ring System
The dihydropyrrole ring's reactivity is dominated by the alkene-like character of its double bond. The N-Boc group, being electron-withdrawing, reduces the nucleophilicity of the nitrogen atom but influences the regioselectivity of reactions.
Electrophilic Reactions: The C=C double bond in the dihydropyrrole ring can undergo electrophilic addition reactions. However, a more synthetically useful transformation is the C-H functionalization at the allylic position (α to the nitrogen). Dirhodium-catalyzed reactions of N-Boc-2,5-dihydro-1H-pyrrole with donor/acceptor carbenes have been shown to result in exclusive C-H functionalization at the C2 position, rather than cyclopropanation of the olefin. acs.orgnih.gov This provides a direct method for introducing substituents onto the dihydropyrrolo ring without disrupting the core structure.
Nucleophilic Reactions: The dihydropyrrole ring itself is not highly susceptible to nucleophilic attack unless activated. Nucleophilic substitution is more characteristic of the thiazole ring or the fully aromatized pyrrolo[3,4-d]thiazole system. In related aromatic systems like substituted thiophenes, aromatic nucleophilic substitution (SNAr) is a common pathway for modification, typically proceeding via a stepwise addition/elimination mechanism. nih.gov Once aromatized, the pyrrole ring's reactivity towards nucleophiles is generally low unless activated by strong electron-withdrawing groups.
Rearrangement and Ring Contraction/Expansion Pathways within Fused Systems
Carbocation-mediated rearrangements can lead to changes in the core scaffold of fused ring systems. Such reactions are often initiated by the protonation of a double bond or the departure of a leaving group, generating a carbocation intermediate that can rearrange to a more stable structure. youtube.com
Ring Expansion: A common rearrangement involves the expansion of a strained ring adjacent to a carbocation. masterorganicchemistry.com For example, if a carbocation were generated on a carbon atom exocyclic to the dihydropyrrole ring, a subsequent alkyl shift involving one of the ring's C-C bonds could lead to the formation of a larger, less-strained ring system, such as a pyrrolo[3,4-d]thiazepine. These types of rearrangements are powerful tools for accessing larger, functionalized heterocyclic frameworks from more readily available starting materials. nih.gov
Reactivity at the Thiazole Ring
The thiazole moiety is an aromatic, electron-rich heterocycle. Its reactivity is distinct from the dihydropyrrole ring, offering a complementary site for chemical modification.
Functional Group Interconversions on the Thiazole Moiety
A wide variety of functional groups can be introduced and interconverted on the thiazole ring, making it a versatile handle for modifying the properties of the parent molecule. The synthesis of substituted thiazoles often involves the reaction of thiosemicarbazides with α-haloketones, allowing for the direct installation of various substituents. nih.govnih.gov
Common functional group interconversions include:
Halogenation: Introduction of bromine or chlorine atoms, typically at the C2 or C5 position, provides a key intermediate for subsequent cross-coupling reactions.
Nitration/Reduction: Nitration of the thiazole ring, followed by reduction, can install an amino group, which can be further modified, for example, through diazotization or acylation.
Side-Chain Oxidation/Reduction: Functional groups on substituents attached to the thiazole ring can be readily modified. For example, an alcohol can be oxidized to an aldehyde or carboxylic acid, while a ketone can be reduced to an alcohol using standard reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.me
The table below summarizes some common transformations.
| Initial Functional Group | Reagent(s) | Final Functional Group |
| -H | N-Bromosuccinimide (NBS) | -Br |
| -NO₂ | SnCl₂, HCl | -NH₂ |
| -NH₂ | Acyl Chloride, Pyridine | -NHCOR |
| -CH₂OH | Pyridinium chlorochromate (PCC) | -CHO |
| -CHO | NaBH₄ | -CH₂OH |
Metal-Catalyzed Coupling Reactions on the Thiazole Core
One of the most powerful methods for modifying the thiazole core is through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. A common prerequisite for these reactions is the presence of a halide (typically -Br or -I) or a triflate (-OTf) on the thiazole ring.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an aryl or vinyl halide. youtube.com It is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.govtcichemicals.com This method has been successfully applied to halogenated indazoles and benzothiazoles to form new C-C bonds. nih.govnih.gov
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly efficient method for introducing alkynyl substituents onto the thiazole core and has been used to synthesize various fused imidazo[2,1-b]thiazole derivatives. tandfonline.comresearchgate.net
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orglibretexts.org A key advantage is the stability of the organostannane reagents, which tolerate most functional groups. youtube.com This reaction has been applied to synthesize substituted pyrrolo[2,1-c] nih.govub.edubenzodiazepines, demonstrating its utility on complex heterocyclic systems. nih.gov
The following table provides an overview of these key coupling reactions on a hypothetical 2-bromo-4,6-dihydropyrrolo[3,4-d]thiazole substrate.
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl/Vinyl-substituted thiazole |
| Sonogashira | R-C≡CH | Pd(0)/Cu(I) catalyst, Amine base (e.g., Et₃N) | Alkynyl-substituted thiazole |
| Stille | R-Sn(Bu)₃ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Aryl/Vinyl/Alkynyl-substituted thiazole |
Transformations Involving the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the nitrogen atom in the 4,6-dihydropyrrolo[3,4-d]thiazole system, designated as 5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole. Its primary function is to mask the reactivity of the pyrrole nitrogen, allowing for selective modifications at other positions of the heterocyclic core. The subsequent removal of the Boc group is a critical step that restores the nitrogen's reactivity, paving the way for further functionalization. This section details the chemical transformations centered on the Boc group, specifically its removal and the subsequent reactions of the deprotected nitrogen.
Conditions and Mechanisms for Boc Group Removal
The deprotection of this compound is most commonly achieved under acidic conditions. The choice of acid and solvent system is crucial for efficient and clean removal of the Boc group without affecting other sensitive functionalities in the molecule.
Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are standard reagents for this transformation. nih.govnih.gov The reaction is typically performed in a non-protic solvent like dichloromethane (B109758) (DCM) at or below room temperature. The mechanism of this acid-catalyzed cleavage begins with the protonation of the carbonyl oxygen of the Boc group. mdpi.com This initial protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, the molecule undergoes a fragmentation process. This leads to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. nih.govmdpi.com The carbamic acid readily decarboxylates, releasing carbon dioxide gas and yielding the free secondary amine of the 4,6-dihydropyrrolo[3,4-d]thiazole core, usually as an ammonium (B1175870) salt of the acid used. mdpi.com
The general mechanism can be summarized in the following steps:
Protonation: The acid protonates the carbonyl oxygen of the Boc group.
Cleavage: The C-O bond cleaves, releasing the stable tert-butyl cation.
Carbamic Acid Formation: A carbamic acid intermediate is formed.
Decarboxylation: The carbamic acid spontaneously decomposes into the free amine and carbon dioxide.
Due to the formation of the gaseous byproducts, isobutylene (from the tert-butyl cation) and carbon dioxide, these reactions should not be performed in a closed system. mdpi.com The highly reactive tert-butyl cation can also lead to side reactions, such as alkylating sensitive residues. To prevent this, scavengers like triethylsilane or thiophenol can be added to the reaction mixture to trap the cation. bepls.com
While acidic cleavage is predominant, other methods for Boc deprotection have been reported for various substrates, which could be applicable to the pyrrolo-thiazole system. These include the use of Lewis acids like zinc bromide (ZnBr₂) in dichloromethane, which can offer chemoselectivity in the presence of other acid-labile groups. researchgate.net Alternative, milder conditions involve reagents like oxalyl chloride in methanol (B129727) or aqueous phosphoric acid. organic-chemistry.org
Table 1: Common Reagents and Conditions for Boc Deprotection
| Reagent | Solvent | Typical Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% TFA in DCM, 0°C to RT, 1-4 h | Most common method; volatile reagents are easily removed. |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Methanol | 1-4 M HCl solution, 0°C to RT, 1-12 h | Product is isolated as the hydrochloride salt. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 5 eq. ZnBr₂, RT, 12-24 h | Lewis acid condition, may offer different selectivity. researchgate.net |
| Aqueous Phosphoric Acid | - | 85% H₃PO₄, 50-70°C | An environmentally benign alternative. organic-chemistry.org |
| Oxalyl Chloride / Methanol | Methanol | Room Temperature, 1-4 h | Mild conditions, but may form carbon monoxide as a byproduct. organic-chemistry.org |
Post-Deprotection Functionalization of the Nitrogen Atom
Following the successful removal of the Boc group, the liberated secondary amine at the 5-position of the 4,6-dihydropyrrolo[3,4-d]thiazole scaffold becomes a nucleophilic site for a variety of chemical transformations. This allows for the introduction of diverse substituents, which is a key strategy in the synthesis of libraries of compounds for various applications. The primary reactions involve N-acylation and N-alkylation.
N-Acylation: The deprotected pyrrole nitrogen can be readily acylated using various acylating agents. This is a common method for introducing amide, carbamate, or urea functionalities. Typically, the reaction involves treating the amine (often as its free base after neutralization of the ammonium salt) with an acyl chloride or acid anhydride in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The base serves to neutralize the acid byproduct (e.g., HCl) generated during the reaction. Solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (B95107) (THF) are commonly used.
N-Alkylation: Alkylation of the nitrogen atom introduces alkyl or substituted alkyl groups. This can be achieved by reacting the deprotected amine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base. The choice of base is critical and can range from inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to organic bases like triethylamine. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
Table 2: Representative Post-Deprotection Functionalization Reactions
| Reaction Type | Electrophile | Base | Solvent | General Conditions | Product Type |
|---|---|---|---|---|---|
| N-Acylation | R-COCl (Acyl Chloride) | Triethylamine (TEA), DIPEA | Dichloromethane (DCM) | 0°C to RT | 5-Acyl-4,6-dihydropyrrolo[3,4-d]thiazole |
| N-Alkylation | R-Br (Alkyl Bromide) | Potassium Carbonate (K₂CO₃), NaH | Dimethylformamide (DMF) | RT to 60°C | 5-Alkyl-4,6-dihydropyrrolo[3,4-d]thiazole |
| N-Arylation | Ar-I (Aryl Iodide) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80-110°C (with Cu or Pd catalyst) | 5-Aryl-4,6-dihydropyrrolo[3,4-d]thiazole |
These functionalization strategies are fundamental in modifying the properties of the 4,6-dihydropyrrolo[3,4-d]thiazole core, enabling the exploration of structure-activity relationships in various chemical and biological contexts.
Derivatization Strategies and Analog Synthesis of Dihydropyrrolo 3,4 D Thiazoles
Synthetic Approaches to Substituted 5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole Derivatives
The synthesis of substituted this compound derivatives often commences with the construction of the fused heterocyclic system. A common strategy involves the reaction of a suitably protected pyrrolidine (B122466) precursor bearing functional groups that can be elaborated into the thiazole (B1198619) ring. For instance, the Hantzsch thiazole synthesis, a classical method, can be adapted by reacting an α-haloketone derived from a protected pyrrolidone with a thioamide. mdpi.com The tert-butyloxycarbonyl (Boc) protecting group is frequently employed due to its stability under various reaction conditions and its facile removal under acidic conditions, which allows for subsequent modifications at the nitrogen atom of the pyrrole (B145914) ring.
Multicomponent reactions offer an efficient alternative for the construction of these derivatives. A one-pot condensation of a 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, a thiourea, and various substituted benzaldehydes has been utilized to generate a library of thiazole derivatives. mdpi.com This approach, often facilitated by a reusable catalyst such as silica-supported tungstosilisic acid, provides a green and efficient route to diverse structures. mdpi.com
Diversification of Substituents on the Thiazole Ring
The thiazole ring of the dihydropyrrolo[3,4-d]thiazole scaffold presents several positions amenable to substitution, with the C2 position being a primary site for introducing diversity. The reactivity of the thiazole ring allows for a range of chemical transformations. nih.gov For example, 2-bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole can serve as a key intermediate for introducing various substituents at the 2-position through cross-coupling reactions.
The synthesis of 2,4-disubstituted thiazole derivatives has been achieved through the reaction of α-bromoketones with thioamides. nih.gov This methodology can be applied to the pyrrolo[3,4-d]thiazole system to introduce a wide array of aryl, heteroaryl, and alkyl groups onto the thiazole moiety. The electronic properties of the substituents on the thiazole ring can significantly influence the biological activity of the resulting compounds. nih.gov
Below is a table summarizing various substituents introduced onto the thiazole ring and the corresponding synthetic methods.
| Substituent | Reagents and Conditions | Reference |
| Aryl groups | Substituted benzaldehydes, thiourea, α-haloketone, catalyst | mdpi.com |
| Heteroaryl groups | Heterocyclic amines, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | nih.gov |
| Amino groups | Reaction with o-aminothiophenol | nih.gov |
Introduction of Functionalities onto the Dihydropyrrole Ring
Functionalization of the dihydropyrrole ring typically occurs after the removal of the Boc protecting group. The resulting secondary amine is a nucleophilic center that can readily undergo a variety of reactions, including N-alkylation, N-acylation, and N-arylation.
N-alkylation can be achieved using various alkyl halides in the presence of a base. researchgate.net This reaction allows for the introduction of a wide range of alkyl chains, which can be further functionalized. N-acylation, using acyl chlorides or anhydrides, introduces amide functionalities, which can participate in hydrogen bonding and alter the pharmacokinetic properties of the molecule.
The synthesis of N-acylhydrazone derivatives of a related pyrrolo[3,4-d]pyridazinone core has been reported, demonstrating the versatility of modifying the pyrrole nitrogen. nih.gov This strategy involves the alkylation of the pyrrole nitrogen with methyl chloroacetate, followed by reaction with hydrazine (B178648) and subsequent condensation with various aldehydes to yield the final N-acylhydrazone derivatives. nih.gov
Synthesis of Structural Analogues Based on the Pyrrolo[3,4-d]thiazole Scaffold
The synthesis of structural analogues of the pyrrolo[3,4-d]thiazole scaffold involves the exploration of different fused heterocyclic systems. This can include altering the ring size, the type and position of heteroatoms, and the degree of saturation. The goal is to identify novel scaffolds with improved biological activity or different pharmacological profiles.
For instance, the synthesis of pyrazolo[3,4-d]thiazoles and pyrazolo[4,3-d]thiazoles has been reviewed, highlighting methods for the annulation of a pyrazole (B372694) ring onto a thiazole ring or vice versa. bohrium.com These isomers of the pyrrolo[3,4-d]thiazole system offer a different spatial arrangement of heteroatoms, which can lead to distinct interactions with biological targets.
Another approach to generating structural analogues is through the synthesis of bioisosteres, where a part of the molecule is replaced by another group with similar physical or chemical properties. For example, the thiazole ring could be replaced with other five-membered heterocycles like oxazole, imidazole, or thiophene. The synthesis of pyrrolo[2,3-d] nih.govbohrium.comnih.govthiadiazoles has been reported, which represents a different heterocyclic system but shares the fused pyrrole ring motif. mdpi.com
The thiazolo[5,4-d]thiazole (B1587360) scaffold, a fused bi-heterocyclic system, is another related structure that has been explored for its electronic properties. researchgate.netrsc.org The synthesis of these compounds often involves the reaction between dithiooxamide (B146897) and aromatic aldehydes. researchgate.net While structurally different, the synthetic strategies employed for these analogues can provide insights into the preparation of novel derivatives based on the pyrrolo[3,4-d]thiazole core.
Advanced Applications in Organic Synthesis and Materials Science
Role as Versatile Synthetic Intermediates for Complex Molecule Construction
The pyrrolo[3,4-d]thiazole scaffold and its isomers, such as thiazolo[5,4-d]thiazole (B1587360), are recognized as versatile intermediates in organic synthesis. nih.govrsc.org The inherent reactivity of the thiazole (B1198619) ring, which contains both sulfur and nitrogen atoms, allows for a variety of chemical transformations, including electrophilic and nucleophilic substitutions. nih.gov This reactivity makes the scaffold a valuable synthon for constructing more complex, multi-ring systems. nih.gov
For instance, derivatives of the related pyrrolo[3,4-d]pyridazinone have been synthesized through efficient, one-pot procedures to create novel pharmacologically active agents. researchgate.netnih.gov Similarly, the thiazolo[5,4-d]thiazole core can be readily functionalized, often through cross-coupling reactions, to extend its π-conjugated system, a crucial step in the synthesis of materials for organic electronics. mdpi.com The development of straightforward synthetic protocols, such as condensing dithiooxamide (B146897) with aromatic aldehydes, has made these heterocyclic systems more accessible for creating a diverse library of complex molecules. mdpi.com The Boc-protected form, 5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole, offers a stable yet easily deprotectable nitrogen, providing chemists with precise control during multi-step syntheses of elaborate molecular architectures, including natural product analogues and novel pharmaceuticals. mdpi.com
Development of Optoelectronic Materials Utilizing the Pyrrolo[3,4-d]thiazole Scaffold
The fused heterocyclic system of pyrrolo[3,4-d]thiazole and its isomers is a key component in the design of advanced optoelectronic materials. rsc.orgmdpi.com The rigid, planar structure of the thiazolo[5,4-d]thiazole (TzTz) backbone promotes efficient intermolecular π–π stacking, which is essential for charge transport in electronic devices. rsc.org This core is electron-deficient and exhibits high oxidative stability, making materials derived from it suitable for applications in organic electronics. rsc.org
The electronic properties of these materials can be finely tuned by chemical modification. For example, functionalizing the core with different electron-donating or electron-withdrawing groups allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This tunability is critical for optimizing performance in devices like solar cells and LEDs. kuey.net The inherent fluorescence of the thiazole moiety contributes to the development of materials with strong light-emitting properties. rsc.orgscientificarchives.com
Integration into Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)
The pyrrolo[3,4-d]thiazole scaffold and its related structures are promising building blocks for organic dyes used in solar cells. researchgate.net In Dye-Sensitized Solar Cells (DSSCs), organic dyes are responsible for absorbing light and injecting electrons into a semiconductor, typically titanium dioxide (TiO2). mdpi.com Dyes incorporating pyrrole (B145914) or thiazole moieties have shown excellent performance. kuey.netresearchgate.net
Pyrrole can act as a π-conjugated spacer in D-π-A (Donor-π-Acceptor) dyes, facilitating charge separation and acting as a secondary electron donor upon photoexcitation. researchgate.net Dyes based on a dithienopyrrolobenzothiadiazole (DTPBT) unit, which contains a pyrrole ring, have demonstrated broad absorption spectra and high molar extinction coefficients, leading to enhanced light-harvesting efficiency. rsc.org One such dye achieved a power conversion efficiency (PCE) of 7.55%. rsc.org Similarly, dyes containing the thiazolo[5,4-d]thiazole moiety have been synthesized for quasi-solid-state DSSCs, with one sensitizer (B1316253) reaching a PCE of 5.10%. nih.gov
| Dye Scaffold | Application | Achieved Efficiency (PCE) | Reference |
| Dithienopyrrolobenzothiadiazole (DTPBT) | DSSC | 7.55% | rsc.org |
| Pyrrole-based Dipolar Dyes | DSSC | 4.77% - 6.18% | researchgate.net |
| Thiazolo[5,4-d]thiazole (FNE74) | Quasi-solid-state DSSC | 5.10% | nih.gov |
Application in Organic Light-Emitting Diodes (OLEDs)
Materials incorporating the pyrrolo[3,4-d]thiazole and related thiazole-fused scaffolds are being actively investigated for use in Organic Light-Emitting Diodes (OLEDs). mdpi.comjmaterenvironsci.com These materials can be employed as emitters or as host materials in the emissive layer of an OLED. rsc.org The rigid structure of these heterocyclic systems helps in achieving high photoluminescence quantum yields and, in some cases, narrow emission bandwidths, which are crucial for creating efficient and color-pure displays. rsc.org
For example, iridium(III) complexes incorporating a rigid pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole unit have been developed as highly efficient phosphorescent emitters, achieving maximum external quantum efficiencies (EQEs) of up to 24.5% with minimal efficiency roll-off. rsc.org Furthermore, small molecules based on the thiazolo[5,4-d]thiazole core functionalized with spirobifluorene moieties have been synthesized and used as host materials, demonstrating unique yellowish-green electroluminescence. rsc.org The development of solid-state fluorescent materials based on thiazolo[5,4-d]thiazole has also shown potential for phosphor-converted color-tuning and the creation of white-light emitting devices. rsc.org
| Material Type | Role in OLED | Emission Color | Performance Metric | Reference |
| Iridium(III) Complex with Pyrrolo-Carbazole Unit | Emitter | Green (500-551 nm) | EQE up to 24.5% | rsc.org |
| Thiazolo[5,4-d]thiazole with Spirobifluorene | Host | Yellowish-Green | Energy Gap: 2.5-3.0 eV | rsc.org |
| Substituted Thiazolo[5,4-d]thiazole Crystals | Emitter | Orange-Red to Blue | Solid-State Fluorescence | rsc.org |
Engineering of Porous Organic Polymers (POPs) with Thiazole-Containing Linkages
Porous Organic Polymers (POPs) are a class of materials characterized by high surface areas and tunable functionalities, making them suitable for applications in gas storage, separation, and catalysis. osti.gov The integration of thiazole-containing linkages, particularly the thiazolothiazole (TzTz) unit, into POPs has led to the development of advanced functional materials. osti.govrsc.org These TzTz-linked POPs can be synthesized through facile, catalyst-free condensation reactions under solvothermal conditions. rsc.org
The resulting polymers are often microporous and exhibit good thermal stability. researchgate.net The nitrogen and sulfur heteroatoms within the thiazole rings act as basic N-heterocycle units that can enhance the polymer's affinity for specific molecules, such as carbon dioxide (CO2). osti.gov Research has shown that TzTz-POPs exhibit high selective uptake of CO2 over nitrogen (N2) at ambient conditions, with surface areas reaching up to 488 m²/g. osti.gov
Design Principles for Chemoselective Molecular Sieving Materials
The unique properties of thiazole-containing POPs make them excellent candidates for chemoselective molecular sieving, which is the separation of molecules based on size, shape, and chemical affinity. nih.gov The design of these materials relies on a combination of permanent porosity and the presence of multiple active anchoring sites within the polymer framework. researchgate.netnih.gov
The thiazolo[5,4-d]thiazole moiety integrated into the polymer structure provides these active sites. nih.gov The electron-rich nitrogen and sulfur atoms can interact selectively with certain guest molecules. By carefully choosing the core or building blocks of the polymer, the pore size and window can be precisely controlled. This combination of tailored pore architecture and specific chemical interaction sites allows the POP to selectively adsorb one type of molecule from a mixture. For example, a TzTz-linked POP demonstrated excellent chemoselectivity in the removal of the organic dye fluorescein (B123965) (FL) from a mixture with parafuchsine (FU) in an aqueous solution, achieving a selectivity ratio of approximately 1:7 (FL:FU). researchgate.netnih.gov This capability is attributed to the synergistic effect of the material's permanent porosity and the active anchoring sites provided by the TzTz units. nih.gov
Catalytic Applications of the Thiazole and Pyrrole Moieties in Organic Transformations
The thiazole and pyrrole rings that constitute the pyrrolo[3,4-d]thiazole scaffold are not only important for materials science but also possess inherent properties that are valuable in catalysis. nih.govmdpi.com The aromatic nature of the thiazole ring, with its mobile π-electrons, provides multiple reactive positions where donor-acceptor interactions and other chemical reactions can occur. nih.gov
Thiazole derivatives can serve as ligands in coordination chemistry, binding to metal centers through their nitrogen or sulfur atoms. This coordination can be a key feature in the design of metal-organic frameworks (MOFs) or supported metal catalysts with specific catalytic activities. scientificarchives.com For example, carbon-supported platinum catalysts have been used for the synthesis of substituted pyrroles. mdpi.com While specific catalytic applications of this compound itself are not widely reported, the fundamental chemistry of its constituent moieties suggests significant potential. The pyrrole nitrogen can be involved in hydrogen bonding or act as a Lewis base, while the thiazole unit can participate in a range of organic transformations, highlighting the potential for designing novel catalysts based on this scaffold. nih.govmdpi.com
Q & A
Q. How can regioselectivity challenges in functionalizing the pyrrolo-thiazole core be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
